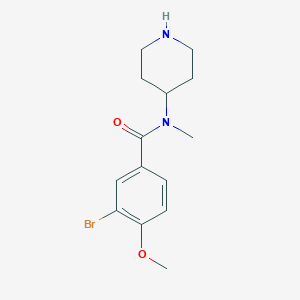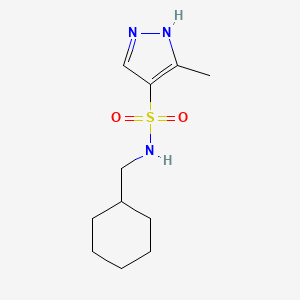
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a serine protease inhibitor that has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. In
Wirkmechanismus
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide acts as a serine protease inhibitor by forming a covalent bond with the active site serine residue of the protease. This covalent bond inactivates the protease and prevents it from cleaving its substrate.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, such as matrix metalloproteinases. In addition, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of proteases involved in the degradation of insulin, such as insulin-degrading enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also relatively easy to use and does not require specialized equipment or techniques. However, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has some limitations. It is not effective against all proteases and may not be suitable for all types of experiments. In addition, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide can be toxic at high concentrations and should be used with caution.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of research could be the development of more specific and potent serine protease inhibitors. Another area of research could be the development of new applications for N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide, such as in the treatment of diseases involving protease dysfunction. Finally, research could focus on the development of new methods for protein purification that do not require the use of protease inhibitors such as N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves several steps. The first step is the reaction of cyclohexylmethylamine with 5-methyl-1H-pyrazole-4-carboxylic acid to form N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-carboxamide. This intermediate is then treated with chlorosulfonic acid to form N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide is commonly used in protein purification to prevent proteolysis during the purification process. It is also used in studies of enzyme kinetics and protein structure and function.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-9-11(8-12-14-9)17(15,16)13-7-10-5-3-2-4-6-10/h8,10,13H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPQSDDCMORILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)

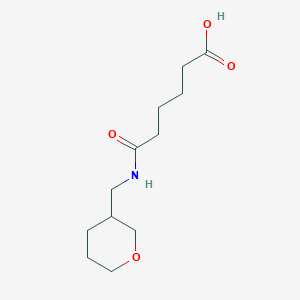
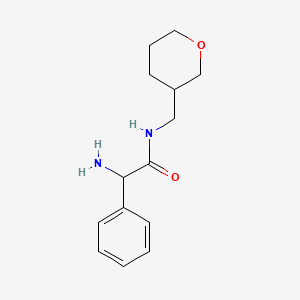

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

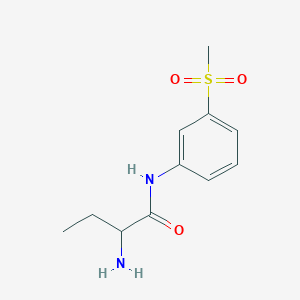
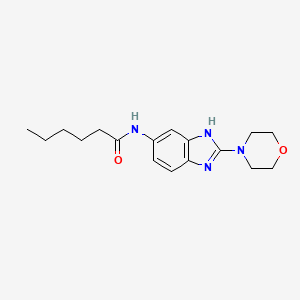
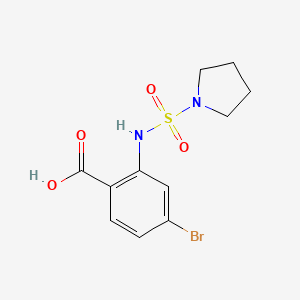
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
